2,6-Diethyl-4-methoxy-benzaldehyde
Description
2,6-Diethyl-4-methoxy-benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the para position and diethyl groups at the 2 and 6 positions of the aromatic ring.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,6-diethyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-11(14-3)7-10(5-2)12(9)8-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
VDYAZTXJUYSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C=O)CC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The bulky diethyl groups may hinder electrophilic substitution reactions at the aromatic ring, contrasting with 4-hydroxybenzaldehyde, where the hydroxyl group activates the ring for further functionalization.
- Hydrogen Bonding : Unlike 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, the absence of a hydroxyl group in this compound reduces its capacity for hydrogen bonding, which could alter interactions with biological targets.
Pharmacological Potential
- 4-Hydroxybenzaldehyde : Demonstrates antioxidant, antimicrobial, and anti-inflammatory activities, as evidenced by its inhibition of nitric oxide production (IC₅₀ = 28.3 μM in RAW 264.7 macrophages).
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) : Exhibits anticancer properties via apoptosis induction and anti-inflammatory effects through COX-2 suppression.
- This compound : While direct data are unavailable, the diethyl groups may enhance bioavailability and target affinity in antifungal or anticancer applications, as seen in other lipophilic benzaldehyde derivatives.
Research Findings and Limitations
- 4-Hydroxybenzaldehyde Derivatives : Studies highlight their role in Schiff base formation for metal-chelating anticancer agents, though their polar hydroxyl groups limit blood-brain barrier penetration.
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